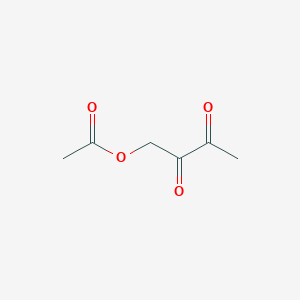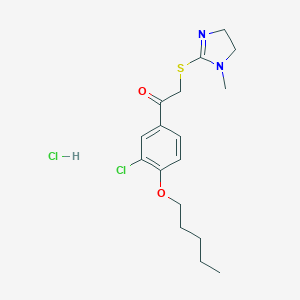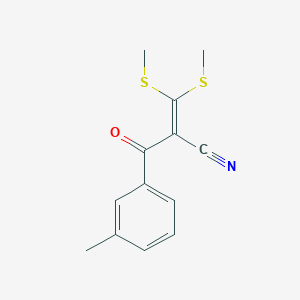
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile" belongs to a class of organic compounds characterized by the presence of a benzoyl group attached to an acrylonitrile moiety, further modified by methylthio groups. This structure suggests a compound with potential for diverse chemical reactivity and biological activity due to the presence of functional groups amenable to various chemical transformations.
Synthesis Analysis
The synthesis of closely related compounds often involves the condensation of aromatic aldehydes with malononitrile derivatives in the presence of sulfide catalysts or through Knoevenagel condensation reactions. For example, Bhale et al. (2018) described the synthesis of acrylonitrile derivatives with significant anti-tumor activities, showcasing the potential of this chemical class for generating biologically active molecules (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile" has been elucidated using various spectroscopic techniques, including NMR, FT-IR, and HRMS. These compounds typically exhibit structures with extended π-conjugation, influencing their electronic properties and reactivity. The structure of related compounds has been determined by X-ray crystallography, revealing details about the molecular conformation and intermolecular interactions (Dölling, Herrmann, Augustin, Ahnert, Heinemann, & Hartung, 1991).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidation-reduction reactions. These reactions are facilitated by the acrylonitrile and methylthio functional groups, which can undergo transformations to yield a wide array of derivatives with diverse biological and chemical properties. For instance, reactions involving base-induced cleavage of methylthio acrylonitriles have been reported, leading to the formation of α-aryl acetonitriles, highlighting the versatile reactivity of these compounds (Saraiah et al., 2018).
科学的研究の応用
-
- Application : (Meth)acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . They provide a single reaction step for the synthesis of reactive polymers .
- Method : The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described .
- Results : The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .
-
Antioxidant and Antibacterial Activities of Benzamides
- Application : Benzamides have been widely used in medical, industrial, biological and potential drug industries . They show anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory activities .
- Method : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
- Synthesis of 2-Arylbenzothiazoles
- Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
- Method : This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .
- Results : This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .
-
- Application : Branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, are important flavour compounds in many food products, both fermented and non-fermented (heat-treated) products . They are generally perceived as malty, chocolate-like .
- Method : An important process leading to the formation of compounds like 3-methyl butanal is the non-enzymic, heat-induced, Strecker degradation of amino groups with reducing sugar moieties .
- Results : The taste thresholds of aldehydes are rather low; for 2-methyl propanal and 2- and 3-methyl butanal, they were reported as 0.10, 0.13, and 0.06 mg/l, respectively .
-
Antioxidant and Antibacterial Activities of Benzamides
- Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have been widely used in medical, industrial, biological and potential drug industries .
- Method : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Safety And Hazards
特性
IUPAC Name |
2-(3-methylbenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-9-5-4-6-10(7-9)12(15)11(8-14)13(16-2)17-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQJLZBZLQXCQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(=C(SC)SC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380996 |
Source


|
| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
CAS RN |
175201-64-6 |
Source


|
| Record name | 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
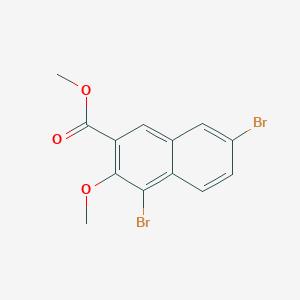
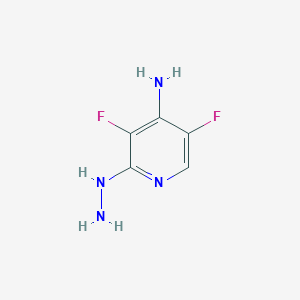
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)
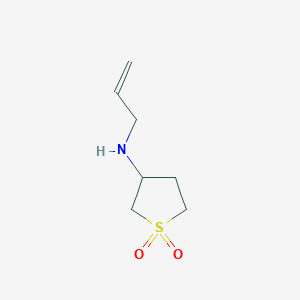
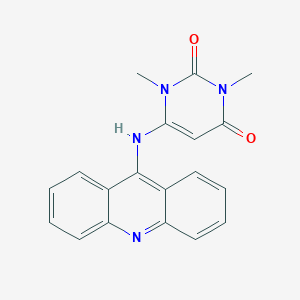
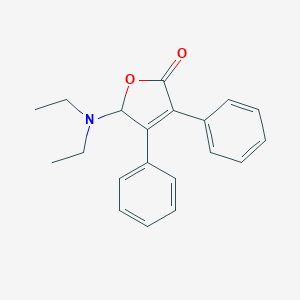
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
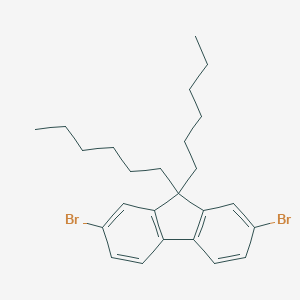
![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)
